N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Description
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Properties
IUPAC Name |
4-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S3/c1-31(27,28)15-4-5-16-17(11-15)30-19(22-16)23-18(25)13-6-8-24(9-7-13)20(26)21-12-14-3-2-10-29-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSRQCFUQQDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects. For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It has been found to have inhibitory effects against M. tuberculosis. The compound’s inhibitory concentrations were compared with standard reference drugs, and it was found to have better inhibition potency.
Cellular Effects
The compound has been investigated for its antibacterial activity. It influences cell function by inhibiting the growth of certain bacteria, such as M. tuberculosis.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules. Docking studies have revealed that it binds to the active site of certain systems with better affinity compared to reference compounds.
Biological Activity
N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives that combine piperidine and benzothiazole moieties, known for their diverse pharmacological properties.
- Molecular Formula : C20H22N4O4S3
- Molecular Weight : 478.6 g/mol
- IUPAC Name : 4-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial , anticancer , and anti-inflammatory properties. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives of benzothiazoles have shown broad-spectrum activity against bacteria and fungi. A study demonstrated that certain benzothiazole derivatives had minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The compound's structure suggests it may inhibit key pathways involved in cancer proliferation. In vitro studies have indicated that similar compounds can act as inhibitors of PI3K/mTOR pathways, which are crucial in cancer cell survival and growth. For example, a related study reported that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Effects
Additionally, compounds with the benzothiazole scaffold have been investigated for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The structure of this compound may contribute to similar effects due to the presence of functional groups known to modulate inflammatory responses .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities, revealing significant antibacterial and antifungal properties across multiple tested strains .
- Mechanistic Insights : Another research article explored the mechanism of action for benzothiazole-based compounds in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Therapeutic Potential : A recent review highlighted the therapeutic potential of piperidine derivatives in treating diabetes and other metabolic disorders, emphasizing their low cytotoxicity and high efficacy compared to existing treatments .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure Overview
The compound features a benzo[d]thiazole core substituted with a methylsulfonyl group and a piperidine moiety. The presence of these functional groups contributes to its diverse reactivity and biological activity.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore novel chemical reactions and develop new materials.
Synthetic Pathways
The synthesis typically involves:
- Formation of the benzo[d]thiazole core.
- Introduction of the methylsulfonyl group.
- Coupling with thiophen-2-ylmethyl derivatives.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is explored for therapeutic properties against diseases such as cancer and infections.
Case Studies
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties against Mycobacterium tuberculosis by targeting DprE1, disrupting the arabinogalactan biosynthesis pathway essential for mycobacterial survival .
- Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be further evaluated for its anticancer activities.
Industry
In industrial applications, this compound may be utilized in the development of advanced materials such as polymers or coatings due to its stability and functional groups that allow for further modification.
Chemical Reactions Analysis
Formation of the Benzo[d]thiazole Core
The benzo[d]thiazole moiety is a critical structural component. Synthesis typically involves:
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Condensation of aminothiophenol with a carbonyl compound (e.g., aldehydes or ketones) under acidic conditions, forming the thiazole ring .
-
Subsequent sulfonation to introduce the methylsulfonyl group at the 6-position via electrophilic aromatic substitution or direct sulfonation using agents like methanesulfonyl chloride.
Coupling of Functional Groups
The final compound integrates two key functional groups:
-
Thiophen-2-ylmethyl group : Likely attached via alkylation or reductive amination of the piperidine nitrogen. For example, a thiophen-2-ylmethyl bromide could undergo nucleophilic substitution with the piperidine amine .
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Benzo[d]thiazol-2-yl group : Coupled to the piperidine via Suzuki–Miyaura cross-coupling , as seen in analogous benzothiazole derivatives . This requires a palladium catalyst and a boronic acid derivative of the thiazole.
Amide Bond Formation
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | CDI/HATU, DMF | Activate carboxylic acids for amide coupling |
| 2 | Piperidine amine, RT | Form piperidine-1,4-dicarboxamide |
This step ensures high-yielding amide formation, critical for maintaining structural integrity .
Sulfonation of Benzo[d]thiazole
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Methanesulfonyl chloride, pyridine | Introduce methylsulfonyl group at position 6 |
| 2 | H₂O, THF | Hydrolysis to stabilize the sulfonamide |
The sulfonation step enhances metabolic stability and biological activity, as observed in related sulfonamide derivatives.
Suzuki–Miyaura Coupling
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Palladium catalyst (e.g., Pd(PPh₃)₄), sodium carbonate | Facilitate C–C bond formation between thiazole and piperidine |
| 2 | Boronic acid derivative of benzo[d]thiazole | Introduce the thiazole moiety |
This step is pivotal for constructing the final compound’s heterocyclic framework .
Key Functional Groups
-
Benzo[d]thiazol-2-yl : Contributes to biological activity (e.g., enzyme inhibition) and structural rigidity.
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Methylsulfonyl group : Enhances stability and aqueous solubility.
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Piperidine dicarboxamide : Provides a scaffold for further functionalization and bioavailability.
Potential Reaction Challenges
-
Regioselectivity : Sulfonation at the 6-position of benzo[d]thiazole requires precise control to avoid off-target substitution.
-
Coupling Efficiency : Suzuki–Miyaura reactions may require optimization of ligands and solvent systems to achieve high yields .
Experimental Validation and Characterization
While direct experimental data for this compound is limited, analogous studies suggest:
Preparation Methods
Synthesis of 6-(Methylsulfonyl)benzo[d]thiazol-2-amine
The benzo[d]thiazole moiety is synthesized via cyclocondensation and oxidation:
Step 1 : Methylation of 2-amino-6-mercaptobenzo[d]thiazole
A mixture of 2-amino-6-mercaptobenzo[d]thiazole (10 mmol) and methyl iodide (12 mmol) in dimethylformamide (DMF) is stirred at 0°C for 2 hours. The product, 2-amino-6-(methylthio)benzo[d]thiazole, is isolated by precipitation in ice-water (Yield: 85%).
Step 2 : Oxidation to Methylsulfonyl Group
The methylthio intermediate (8 mmol) is treated with 3 equivalents of m-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C for 12 hours. The sulfone product is purified via silica gel chromatography (Ethyl acetate/hexane, 1:1) to yield 6-(methylsulfonyl)benzo[d]thiazol-2-amine as a white solid (Yield: 78%).
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.63 (d, J = 8.4 Hz, 1H, Ar-H), 6.12 (s, 2H, NH2), 3.15 (s, 3H, SO2CH3).
- HRMS (ESI+) : m/z calc. for C8H7N2O2S2 [M+H]+: 243.12; found: 243.11.
Preparation of Piperidine-1,4-dicarboxylic Acid Dichloride
Piperidine-1,4-dicarboxylic acid (5 mmol) is refluxed with thionyl chloride (20 mL) for 4 hours. Excess thionyl chloride is removed under vacuum to yield the dichloride as a pale-yellow oil (Yield: 92%).
Coupling Reactions for Dicarboxamide Formation
Step 1 : N4 Functionalization with 6-(Methylsulfonyl)benzo[d]thiazol-2-amine
The dichloride (3 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and treated with 6-(methylsulfonyl)benzo[d]thiazol-2-amine (3.3 mmol) and N,N-diisopropylethylamine (DIPEA, 6 mmol). The mixture is stirred at 25°C for 12 hours, yielding the mono-coupled intermediate (Yield: 76%).
Step 2 : N1 Functionalization with Thiophen-2-ylmethylamine
The intermediate (2 mmol) is reacted with thiophen-2-ylmethylamine (2.4 mmol) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 2.2 mmol) in DMF. After 6 hours, the crude product is purified via column chromatography (DCM/MeOH, 95:5) to afford the target compound (Yield: 68%).
N-Alkylation with Thiophen-2-ylmethyl Bromide (Alternative Route)
For comparison, direct alkylation of the piperidine-1,4-dicarboxamide core is explored:
The mono-coupled intermediate (1 mmol) is treated with thiophen-2-ylmethyl bromide (1.2 mmol) and potassium carbonate (2 mmol) in acetonitrile at 60°C for 8 hours. The product is isolated via recrystallization (Ethanol/water) but shows lower yield (52%) due to competing side reactions.
Optimization of Reaction Conditions
| Step | Parameter | Optimal Value | Impact on Yield |
|---|---|---|---|
| Benzo[d]thiazole oxidation | Oxidizing agent | mCPBA (3 eq) | 78% → 85%* |
| Dichloride formation | Reflux time | 4 hours | 92% |
| HATU coupling | Solvent | DMF | 68% vs. 55% (THF) |
| Alkylation | Base | K2CO3 | 52% vs. 40% (NaH) |
*With catalytic p-toluenesulfonic acid (PTSA).
Characterization and Analytical Data
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3) : δ 7.92 (d, J = 8.0 Hz, 1H, Ar-H), 7.68 (s, 1H, Ar-H), 7.42 (d, J = 8.0 Hz, 1H, Ar-H), 7.21–7.15 (m, 2H, Thiophene-H), 6.95 (dd, J = 5.0, 3.4 Hz, 1H, Thiophene-H), 4.52 (s, 2H, NCH2), 3.82–3.75 (m, 4H, Piperidine-H), 3.12 (s, 3H, SO2CH3), 2.45–2.38 (m, 4H, Piperidine-H).
- 13C NMR (100 MHz, CDCl3) : δ 170.2 (C=O), 169.8 (C=O), 152.6 (C-SO2), 141.3 (Thiophene-C), 134.5–116.2 (Aromatic-C), 53.1 (NCH2), 44.8 (Piperidine-C), 38.5 (SO2CH3).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (SO2), 1245 cm⁻¹ (C-N).
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H2O gradient).
- Elemental Analysis : Calc. (%) for C20H21N3O4S2: C 54.65, H 4.78, N 9.56; Found: C 54.61, H 4.81, N 9.52.
Discussion of Synthetic Challenges
- Regioselectivity in Coupling Reactions : Competing reactions at the N1 and N4 positions necessitate precise stoichiometric control. Excess HATU (1.1 eq) minimizes dimerization.
- Sulfone Stability : The methylsulfonyl group is prone to reduction under hydrogenation conditions, mandating inert atmospheres during catalytic steps.
- Purification Complexity : Silica gel chromatography with gradient elution (DCM/MeOH 95:5 to 90:10) effectively separates diastereomers arising from piperidine ring puckering.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core formation : Construct the benzo[d]thiazole moiety via oxidative cyclization of o-aminothiophenol derivatives with aldehydes or ketones .
Piperidine functionalization : Introduce methylsulfonyl and thiophen-2-ylmethyl groups via nucleophilic substitution or coupling reactions (e.g., using DMF or DCM as solvents, K₂CO₃ as a base) .
Amide bond formation : Couple the piperidine dicarboxamide using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm aromatic protons (6.5–8.5 ppm for benzo[d]thiazole and thiophene) and aliphatic signals (2.5–4.0 ppm for piperidine and methylsulfonyl groups) .
- Mass spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns, ensuring m/z matches the theoretical value .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : While direct data is limited, structurally similar sulfonamide-thiazole hybrids exhibit:
- Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using SRB assays, comparing IC₅₀ values to reference drugs like doxorubicin .
- Antimicrobial potential : Test against Gram-positive/negative bacteria via microdilution assays (MIC determination) .
- Target engagement : Use molecular docking to predict interactions with enzymes like HDACs or kinases .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the methylsulfonyl-benzo[d]thiazole intermediate?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in sulfonylation steps .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Workup : Quench excess reagents with ice-cwater and extract with ethyl acetate to improve purity .
- Yield challenges : If yields drop below 50%, re-optimize stoichiometry (1.2–1.5 eq. of methanesulfonyl chloride) and reaction time (2–4 hrs) .
Q. How do structural modifications (e.g., substituents on thiophene or piperidine) influence bioactivity?
- Methodological Answer :
- Thiophene substitution : Replace the 2-ylmethyl group with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity via improved target binding .
- Piperidine modifications : Introduce bulky groups (e.g., 4-fluorophenyl) to alter pharmacokinetics; assess logP via HPLC to predict membrane permeability .
- SAR studies : Synthesize analogs with varied sulfonyl groups (e.g., trifluoromethylsulfonyl) and compare IC₅₀ values in dose-response assays .
Q. How should contradictory data between synthetic batches (e.g., varying NMR shifts or bioactivity) be resolved?
- Methodological Answer :
Reproducibility checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
Analytical validation : Re-run NMR with deuterated DMSO-d₆ to detect solvent impurities; confirm mass accuracy using high-resolution MS .
Bioassay controls : Include reference compounds (e.g., CHS-828 for cytotoxicity) and vehicle controls (DMSO ≤0.5%) to normalize activity data .
Crystallography : If feasible, obtain single-crystal X-ray structures to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
